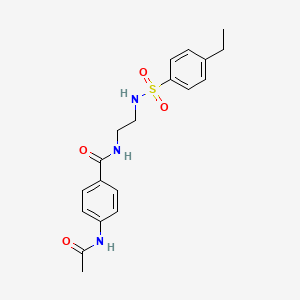

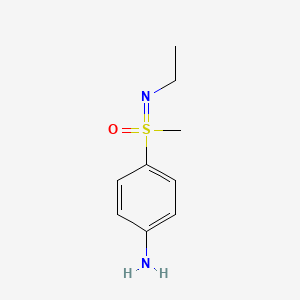

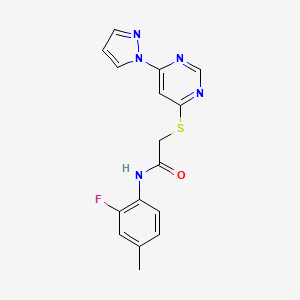

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide, also known as AEBSF, is a synthetic protease inhibitor that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been extensively studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

One area of research focuses on the synthesis and evaluation of sulfonamide derivatives for their potential antimicrobial and anticancer properties. For instance, studies have synthesized novel sulfonamide derivatives, assessing their cytotoxic activity against cancer cell lines, including breast and colon cancer. These compounds, derived from sulfonamides, exhibit promising anticancer activity, underscoring the therapeutic potential of sulfonamide-based molecules in oncology (Ghorab et al., 2015).

Enzyme Inhibition for Therapeutic Targets

Another significant application involves the inhibition of enzymes relevant to disease pathways. Sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase isoenzymes, crucial for various physiological functions. These inhibitors have shown potent activity against several isoenzymes, suggesting their utility in designing drugs for conditions like glaucoma and other disorders related to aberrant enzyme activity (Supuran et al., 2013).

Material Science and Molecular Imprinting

In the realm of materials science, sulfonamide compounds have contributed to the development of photoresponsive molecularly imprinted hydrogels. These materials can selectively recognize and bind specific molecules, offering applications in controlled drug delivery and the development of smart materials that respond to external stimuli (Gong et al., 2008).

Synthesis of Biologically Active Molecules

The compound's role extends to the synthesis of biologically active molecules, such as those targeting tyrosine threonine kinase (TTK) inhibitors, which are crucial for cancer therapy. The optimization of molecular structures to enhance drug-like properties and efficacy against cancer cell lines demonstrates the compound's utility in medicinal chemistry and drug design (Liu et al., 2015).

Propriétés

IUPAC Name |

4-acetamido-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZHSFAFPFGPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)

![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)

![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)

![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)

![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)